molecular formula C10H9F3O2 B1423373 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol CAS No. 1215279-95-0

6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1423373
CAS No.: 1215279-95-0
M. Wt: 218.17 g/mol
InChI Key: BOTGRKVUUXJWSQ-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is an organic compound that features a trifluoromethoxy group attached to an indane structure. The presence of the trifluoromethoxy group imparts unique physicochemical properties to the compound, making it of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol typically involves the introduction of the trifluoromethoxy group into the indane structure. One common method involves the trifluoromethoxylation of a suitable precursor, such as 6-hydroxy-2,3-dihydro-1H-indene, using trifluoromethoxylating reagents. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction can produce the corresponding alcohol or hydrocarbon.

Scientific Research Applications

6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: The compound’s unique properties make it a useful probe in biological studies, particularly in understanding the role of trifluoromethoxy groups in biological systems.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as increased stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethoxy)benzothiazol-2-amine
  • 6-(Trifluoromethoxy)quinoline
  • 6-(Trifluoromethoxy)benzoxazole

Uniqueness

6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is unique due to its indane structure combined with the trifluoromethoxy group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other trifluoromethoxy-containing compounds .

Properties

IUPAC Name

6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)15-7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5,9,14H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTGRKVUUXJWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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